molecular formula C8H8N2O4 B019154 3-Methoxy-2-nitrobenzamide CAS No. 99595-85-4

3-Methoxy-2-nitrobenzamide

Cat. No. B019154
CAS RN: 99595-85-4
M. Wt: 196.16 g/mol
InChI Key: MZGJDLQJIXSZRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-2-nitrobenzamide is a chemical compound that has been studied in various contexts including its synthesis and properties. It is a derivative of benzamide with methoxy and nitro functional groups.

Synthesis Analysis

The synthesis of compounds related to 3-Methoxy-2-nitrobenzamide often involves cyclometalation processes. For example, cyclometalated rhodium, iridium, and ruthenium complexes of N-methoxy-4-nitrobenzamide have been synthesized via C–H bond activation. These complexes have been characterized by single-crystal X-ray diffraction analysis (Zhou et al., 2018).

Molecular Structure Analysis

The molecular structure of derivatives of 3-Methoxy-2-nitrobenzamide can be complex, with various types of intramolecular interactions influencing the geometry. For instance, the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was determined using single-crystal X-ray diffraction and DFT calculations, revealing the influence of intermolecular interactions on molecular geometry (Karabulut et al., 2014).

Chemical Reactions and Properties

3-Methoxy-2-nitrobenzamide and its derivatives participate in various chemical reactions. For example, N-chloro-N-methoxy-4-nitrobenzamide exhibits selective formation of different products under specific conditions (Shtamburg et al., 2012).

Physical Properties Analysis

The physical properties of 3-Methoxy-2-nitrobenzamide derivatives are diverse and depend on the specific compound. The physico-chemical properties of 3-methoxy-2-nitrobenzoates of rare earth elements were studied, including their solubility in water and magnetic moments (Ferenc et al., 2012).

Chemical Properties Analysis

The chemical properties of 3-Methoxy-2-nitrobenzamide and its derivatives are influenced by the presence of functional groups. For example, the synthesis and chemical properties of heterometal cyclic tetranuclear complexes involving 3-methoxysalicylic acid derivatives were examined, which provided insights into the magnetic properties of these complexes (Kobayashi et al., 2017).

Scientific Research Applications

Benzamides in Antioxidant and Antibacterial Activities

  • Application Summary: Benzamides, including derivatives like 3-Methoxy-2-nitrobenzamide, have been found to have significant antioxidant and antibacterial activities . They are synthesized from benzoic acid or its derivatives and amine derivatives .
  • Methods of Application: The benzamide compounds are synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The products are then purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
  • Results: The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity. Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .

Benzamides in Medical and Industrial Applications

  • Application Summary: Benzamides have been widely used in medical, industrial, biological, and potential drug industries . They have been used for the treatment of juvenile hyperactivity, cancer, hypercholesterolemia, and as anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory agents . Amide derivatives also show anti-platelet activity . Recently, amide compounds have been used in drug discovery .

Benzamides in Plastic, Rubber, and Paper Industries

  • Application Summary: Benzamides are broadly used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture . They are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .

Safety And Hazards

“3-Methoxy-2-nitrobenzamide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective equipment, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

3-methoxy-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-14-6-4-2-3-5(8(9)11)7(6)10(12)13/h2-4H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGJDLQJIXSZRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361565
Record name 3-methoxy-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-2-nitrobenzamide

CAS RN

99595-85-4
Record name 3-methoxy-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-2-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
3-Methoxy-2-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
3-Methoxy-2-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
3-Methoxy-2-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
3-Methoxy-2-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
3-Methoxy-2-nitrobenzamide

Citations

For This Compound
17
Citations
GD Cooper - Journal of the American Chemical Society, 1954 - ACS Publications
… This note describes the preparation of 3-methoxy-2nitrobenzamide, 3-methoxy-2-nitroaniline… Experimental4 3-Methoxy-2-nitrobenzamide (I).—A mixture of 10 g. (0.05 mole) of 3-methoxy…
Number of citations: 20 pubs.acs.org
LS Ciereszko, LV Hankes - Journal of the American Chemical …, 1954 - ACS Publications
… This note describes the preparation of 3-methoxy-2nitrobenzamide, 3-methoxy-2-nitroaniline… Experimental4 3-Methoxy-2-nitrobenzamide (I).—A mixture of 10 g. (0.05 mole) of 3-methoxy…
Number of citations: 8 pubs.acs.org
GD Cooper - Journal of the American Chemical Society, 1954 - ACS Publications
… This note describes the preparation of 3-methoxy-2nitrobenzamide, 3-methoxy-2-nitroaniline… Experimental4 3-Methoxy-2-nitrobenzamide (I).—A mixture of 10 g. (0.05 mole) of 3-methoxy…
Number of citations: 1 pubs.acs.org
LK Dyall, KH Pausacker - Australian Journal of Chemistry, 1958 - CSIRO Publishing
… Treatment of the cooled solution with ammonia (9.0 ml ; d= 0.880) precipitated 3-methoxy-2-nitrobenzamide (7 2 g), which crystallized from water or ethanol, as colourless needles, mp …
Number of citations: 10 www.publish.csiro.au
K Goto, S NAKAMURA, Y MORIOKA… - Chemical and …, 1996 - jstage.jst.go.jp
Five metabolites of diethyl 4-[(4-bromo-2-cyanophenyl) carbamoyl] benzylphosphonate (NO-1886)(1) were synthesized to confirm their proposed structures. The metabolites (2-6) were …
Number of citations: 8 www.jstage.jst.go.jp
A Kumar, B Narasimhan, D Kumar - Bioorganic & medicinal chemistry, 2007 - Elsevier
… The results obtained from present investigation of in vitro antimicrobial activity studies indicate that the N-(2-hydroxyphenyl)-3-methoxy-2-nitrobenzamide (8i, entry 20) and N-(2-hydroxy-…
Number of citations: 120 www.sciencedirect.com
K Neogi, PR Murumkar, P Sharma, P Yadav… - Translational …, 2022 - Elsevier
… Precipitates thus formed were filtered, washed with sodium bicarbonate solution and dried under vacuum to get 4-(3-chloropropoxy)-3-methoxy-2-nitrobenzamide (6) as white solid (1.7 …
Number of citations: 6 www.sciencedirect.com
S Srinivasan - 1997 - theses.ncl.ac.uk
The abundant nuclear enzyme, poly(ADP-ribose) polymerase (PARP) is activated by DNA strand breaks and catalyses the transfer of ADP-ribose moieties from its substrate, …
Number of citations: 2 theses.ncl.ac.uk
G Premnauth - 2020 - search.proquest.com
Cancer remains one of the leading causes of mortality in the world. Even with the improvement of treatments in multiple type of cancer, current chemotherapies are highly toxic and …
Number of citations: 3 search.proquest.com
V Pandya, M Jain, G Chakrabarti, H Soni… - European journal of …, 2012 - Elsevier
A novel series of potent and efficacious factor Xa inhibitors which possesses sulfoximine moiety as novel S4 binding element in anthranilamide chemotype has been identified. Lead …
Number of citations: 37 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.